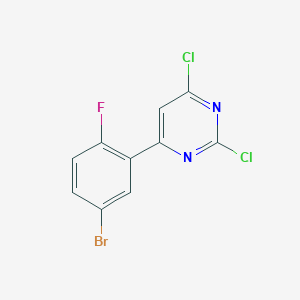

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Description

Properties

IUPAC Name |

4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2FN2/c11-5-1-2-7(14)6(3-5)8-4-9(12)16-10(13)15-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREUWWFYPBYSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=NC(=N2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548193-78-7 | |

| Record name | 4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Bromination and Fluorination: The starting material, 2,6-dichloropyrimidine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring.

Coupling Reaction: The brominated and fluorinated intermediate is then coupled with 2,6-dichloropyrimidine under specific reaction conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, and chlorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used under appropriate conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Palladium catalysts and boronic acids are typically used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the halogen substituents.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its unique structure allows for the development of drugs with improved efficacy and selectivity.

Biological Research: The compound is used in studies investigating the biological activity of pyrimidine derivatives. It can serve as a tool compound to probe the function of specific proteins or pathways in cells.

Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity for its target. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 4-(4-Bromophenyl)-2,6-dichloropyrimidine (CAS: 146533-41-7): This analog differs in the position of the bromine atom (4-bromo vs. 5-bromo) and lacks the fluorine substituent. However, the absence of fluorine diminishes electronegativity, which may reduce metabolic stability in pharmaceutical contexts .

4-(2-Bromophenyl)-2,6-dichloropyrimidine (CAS: 1493045-03-6):

The bromine at the 2-position of the phenyl ring creates a distinct electronic environment. The proximity of bromine to the pyrimidine ring may sterically hinder interactions with planar biological targets (e.g., kinase ATP-binding pockets). This contrasts with the 5-bromo-2-fluorophenyl analog, where fluorine’s smaller size allows tighter binding .4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine (CID 65712087):

Replacing the phenyl group with a thiophene ring alters conjugation and electronic distribution. The sulfur atom in thiophene lowers the LUMO energy, enhancing electron-accepting properties. This makes the thiophene analog more suitable for optoelectronic applications compared to the phenyl-substituted compound .

HOMO/LUMO and Hyperpolarizability

Data from Suzuki–Miyaura reaction intermediates (Table 2, ) reveal:

- HOMO Distribution : In 4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine, the HOMO is localized on the aromatic phenyl and pyrimidine rings. This contrasts with analogs like 5-(4-bromophenyl)-4,6-dichloropyrimidine, where HOMO density is restricted to the pyrimidine ring due to less electron-withdrawing substituents .

- LUMO Distribution : The LUMO of the target compound is primarily on the electron-deficient pyrimidine ring, similar to most dichloropyrimidine derivatives. However, in analogs with extended conjugation (e.g., 3e and 3h in ), the LUMO delocalizes across the entire molecule, reducing reactivity in electrophilic substitutions .

Structural and Crystallographic Insights

- Hydrogen Bonding : Unlike 5-bromo-2-chloropyrimidin-4-amine (), which forms 2D networks via N–H···N bonds, the target compound’s fluorine atom may participate in weaker C–F···H–C interactions, leading to less rigid crystal packing .

- Planarity : The pyrimidine ring in the target compound is expected to be planar (r.m.s. deviation <0.1 Å), similar to other dichloropyrimidines ().

Table: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight | HOMO (eV) | LUMO (eV) | Key Applications |

|---|---|---|---|---|---|

| 4-(5-Bromo-2-fluorophenyl)-2,6-dichloro | C₁₀H₅BrCl₂FN₂ | 337.97 | -6.8* | -2.1* | Kinase inhibitors, OLEDs |

| 4-(4-Bromophenyl)-2,6-dichloro | C₁₀H₆BrCl₂N₂ | 320.98 | -6.5 | -1.9 | Suzuki coupling intermediates |

| 4-(2-Bromophenyl)-2,6-dichloro | C₁₀H₆BrCl₂N₂ | 303.97 | -6.7 | -2.0 | Drug discovery |

| 4-(5-Bromothiophen-2-yl)-2,6-dichloro | C₈H₃BrCl₂N₂S | 329.99 | -7.0 | -2.5 | Optoelectronic materials |

*Estimated based on analogous data from and .

Biological Activity

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The incorporation of bromine and fluorine atoms is known to enhance the biological properties of compounds due to their effects on electronic distribution and lipophilicity.

Synthetic Route

- Starting Materials : 5-Bromo-2-fluorobenzaldehyde and 2,6-dichloropyrimidine.

- Reagents : Use of bases such as potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.

- Reaction Conditions : Typically performed under reflux conditions to facilitate the formation of the desired product.

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro assays targeting cancer cells and microbial strains.

Anticancer Activity

Research indicates that derivatives of brominated and fluorinated pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

The MTT assay results showed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like Dasatinib, indicating promising anticancer potential .

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The broth dilution method revealed notable effectiveness against strains such as:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

Compounds derived from this class were found to inhibit bacterial growth significantly, with some showing MIC values lower than those of conventional antibiotics .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis pathways, particularly in rapidly dividing cancer cells.

- Disruption of Cell Membrane Integrity : Its lipophilic nature allows for better penetration into microbial cells, leading to increased membrane permeability and subsequent cell death.

Case Studies

Several studies have reported on the synthesis and biological evaluation of similar pyrimidine derivatives:

- Study on Anticancer Activity : A series of bromopyrimidine derivatives were synthesized and tested against various cancer cell lines. Compounds with fluorine substitutions showed enhanced potency compared to their non-fluorinated counterparts .

- Antimicrobial Evaluation : A comparative study on the antimicrobial efficacy of halogenated pyrimidines indicated that compounds containing both bromine and fluorine exhibited superior activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Suzuki–Miyaura cross-coupling reactions. For example, coupling 2,4,6-trichloropyrimidine with a boronic ester derivative of 5-bromo-2-fluorophenyl under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C. Optimize stoichiometry (1:1.2 molar ratio of pyrimidine to aryl boronate) and use Na₂CO₃ as a base to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC to minimize by-products like dehalogenated intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Compare , , and NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions.

- HPLC-MS : Employ a C18 column with acetonitrile/water gradient (60:40 to 90:10) to assess purity (>98%) and detect halogenated impurities.

- Elemental analysis : Verify %C, %H, %N, and halogens within ±0.3% of theoretical values .

Q. What storage conditions are critical to maintain compound stability?

- Methodology : Store at 0–6°C in amber glass vials under inert gas (Ar/N₂) to prevent hydrolysis of chlorine substituents or bromine displacement. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks to validate degradation thresholds (<5% impurity formation) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine core be addressed?

- Methodology : The 2,6-dichloro positions are more electrophilic than the 4-position due to electron-withdrawing effects. To selectively modify the 4-position:

- Use bulky ligands (e.g., XPhos) to sterically hinder reactivity at 2,6-positions.

- Perform kinetic studies to identify temperature thresholds (e.g., <50°C) favoring 4-substitution.

- Validate selectivity via -NMR or X-ray crystallography .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data?

- Case Study : If conflicting melting points arise (e.g., 78–80°C vs. 82°C), perform:

- DSC analysis to identify polymorphic forms.

- PXRD to correlate crystallinity with observed melting ranges.

- Solvent recrystallization tests (e.g., EtOAc/hexane vs. DCM/MeOH) to isolate dominant crystalline phases .

Q. How do electronic effects of the 5-bromo-2-fluorophenyl group influence reactivity in subsequent transformations?

- Methodology : The electron-withdrawing fluorine (para to pyrimidine) enhances electrophilicity at the pyrimidine’s 4-position, while bromine (meta) stabilizes radical intermediates. Use Hammett constants (σₚ for F = +0.78, σₘ for Br = +0.39) to predict SNAr reactivity. Validate via kinetic isotope effect studies or computational modeling (e.g., Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.